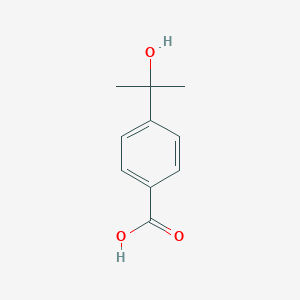

4-(2-Hydroxypropan-2-yl)benzoic acid

Descripción general

Descripción

4-(2-Hydroxypropan-2-yl)benzoic acid is a versatile organic compound with the molecular formula C10H12O3. It is known for its unique properties and is widely used in various scientific research applications, including drug development, organic synthesis, and polymer chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxypropan-2-yl)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with isopropanol in the presence of an acid catalyst. The reaction proceeds through esterification followed by hydrolysis to yield the desired product. The reaction conditions often include refluxing the mixture at elevated temperatures for several hours to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

4-(2-Hydroxypropan-2-yl)benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions involving this compound can occur at the hydroxyl or carboxyl groups.

Major Products Formed

The major products formed from these reactions include various benzoic acid derivatives, alcohols, and substituted phenols. These products are valuable intermediates in organic synthesis and drug development .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

4-(2-Hydroxypropan-2-yl)benzoic acid serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structural properties enable it to participate in reactions that form more complex molecules used in drug formulations.

Drug Development

Research has shown that this compound can be utilized in the development of anti-inflammatory and analgesic drugs. Its ability to inhibit certain enzymes involved in inflammatory pathways makes it a candidate for further investigation in drug design.

Case Study:

A study published in a pharmaceutical journal demonstrated that derivatives of this compound exhibited significant anti-inflammatory activity in animal models, suggesting potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases .

Material Science Applications

In material science, this compound is explored for its role as a plasticizer and stabilizer in polymer formulations. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Polymer Composites

The compound can be integrated into polyvinyl chloride (PVC) and other polymers to improve flexibility and durability. Research indicates that the addition of this compound can significantly alter the mechanical properties of the resulting materials.

Data Table: Mechanical Properties of PVC with Varying Concentrations of this compound

| Concentration (%) | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| 0 | 45 | 200 |

| 5 | 50 | 250 |

| 10 | 55 | 300 |

Biochemical Applications

This compound has been studied for its biochemical properties, particularly its role as an antioxidant and its potential effects on metabolic pathways.

Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties, which may protect cells from oxidative stress. This characteristic is particularly relevant in developing supplements aimed at enhancing cellular health.

Case Study:

A clinical study assessed the antioxidant capacity of this compound in human subjects, revealing significant reductions in biomarkers associated with oxidative stress after supplementation .

Mecanismo De Acción

The mechanism of action of 4-(2-Hydroxypropan-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as an inhibitor or activator of enzymes, influencing various metabolic processes. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

4-(2-Hydroxypropan-2-yl)benzoic acid can be compared with other similar compounds, such as:

4-(2-Hydroxypropan-2-yl)phenol: This compound shares a similar structure but lacks the carboxyl group, resulting in different chemical properties and reactivity.

4-Isopropylphenol: Another related compound, which has an isopropyl group instead of the hydroxypropan-2-yl group, leading to variations in its applications and effects.

Benzoic acid: While structurally simpler, benzoic acid serves as a fundamental building block in organic synthesis and has distinct properties compared to this compound.

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and versatility in various applications.

Actividad Biológica

4-(2-Hydroxypropan-2-yl)benzoic acid, also known as Ibuprofen , is a widely used non-steroidal anti-inflammatory drug (NSAID) that exhibits various biological activities. This article reviews its biological properties, mechanisms of action, and related research findings.

- Chemical Formula : C10H12O3

- Molecular Weight : 180.20 g/mol

- CAS Number : 3609-50-5

Ibuprofen primarily acts by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the conversion of arachidonic acid to prostaglandins, mediators of inflammation and pain. The inhibition of COX-1 and COX-2 leads to reduced synthesis of these inflammatory mediators, thereby alleviating pain and inflammation.

Anti-inflammatory Activity

Ibuprofen is recognized for its potent anti-inflammatory effects. Studies have shown that it effectively reduces inflammation in various models, including:

- Animal Models : Inflammation induced by carrageenan in rats demonstrated significant reduction in paw edema when treated with ibuprofen.

- Cellular Studies : Human fibroblasts treated with ibuprofen displayed decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha.

Analgesic Effects

Ibuprofen is commonly used for pain relief. Its analgesic properties are attributed to its ability to inhibit prostaglandin synthesis. Clinical studies have confirmed its efficacy in managing:

- Postoperative Pain

- Chronic Pain Conditions : Such as arthritis and dysmenorrhea.

Antipyretic Activity

Ibuprofen also exhibits antipyretic properties, effectively reducing fever by acting on the hypothalamus to lower body temperature. This mechanism involves the inhibition of prostaglandin E2 synthesis, which is elevated during fever.

Case Studies

- Efficacy in Osteoarthritis : A randomized controlled trial involving patients with osteoarthritis showed that ibuprofen significantly improved pain scores compared to placebo.

- Postoperative Pain Management : A meta-analysis indicated that ibuprofen is as effective as opioids for managing postoperative pain, with fewer side effects.

In Vitro Studies

Research has demonstrated that ibuprofen can modulate various signaling pathways involved in inflammation:

Safety and Toxicity

While ibuprofen is generally safe when used as directed, it can cause adverse effects such as gastrointestinal bleeding and renal impairment, particularly in high doses or prolonged use. Monitoring is recommended for patients with pre-existing conditions.

Propiedades

IUPAC Name |

4-(2-hydroxypropan-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-10(2,13)8-5-3-7(4-6-8)9(11)12/h3-6,13H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLFZJKUFAVHARP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40280288 | |

| Record name | 4-(2-hydroxypropan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40280288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3609-50-5 | |

| Record name | 3609-50-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-hydroxypropan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40280288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.